7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid
Description
7-[2-[3-(2,3-Dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid is a fluorinated cyclopentane derivative with a complex polyfunctional structure. The compound features:
- A cyclopentyl core substituted with a fluoro group at position 3 and a hydroxyl group at position 3.
- A propenyl side chain bearing a 2,3-dihydro-1H-inden-2-yl group and a hydroxyl group at position 2.
- A hept-5-enoic acid backbone with conjugated double bonds.
The fluorine atom likely enhances metabolic stability, while hydroxyl groups contribute to hydrogen-bonding interactions.
Properties
IUPAC Name |
7-[2-[3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31FO4/c25-21-15-23(27)20(9-3-1-2-4-10-24(28)29)19(21)11-12-22(26)18-13-16-7-5-6-8-17(16)14-18/h1,3,5-8,11-12,18-23,26-27H,2,4,9-10,13-15H2,(H,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTYSXBKKVNOOIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C1F)C=CC(C2CC3=CC=CC=C3C2)O)CC=CCCCC(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31FO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural or functional similarities with the target molecule:
Physicochemical Properties
- Hydrogen-Bonding Capacity : The target compound has three hydroxyl groups, comparable to the sodium salt in , but fewer than the dihydroxycyclopentane derivative in .
- Lipophilicity: The 2,3-dihydroindenyl group increases hydrophobicity compared to the chlorophenoxy or hydroxy-phenyl substituents in other compounds .
Bioactivity and Functional Implications
- Fluorine Substitution : The target compound’s 3-fluoro group may reduce oxidative metabolism, similar to trifluoromethyl groups in ’s benzimidazole derivative .
- Anti-inflammatory Potential: Cyclopentane-heptenoic acid derivatives (e.g., ) are often linked to prostaglandin-like activity, suggesting the target compound could modulate cyclooxygenase pathways .
- Sodium Salt Bioavailability : The sodium salt in highlights the importance of carboxylate ionization for membrane permeability .
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